5-Chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinesulfonyl chloride is a chemical compound with significant applications in various fields, including organic synthesis and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro group, a sulfonyl chloride group, and a methyl group. Its molecular formula is C6H6ClNO3S, and it is known for its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinesulfonyl chloride typically involves multiple steps, starting from readily available precursors. One common method includes the chlorination of 1,2-dihydro-1-methyl-2-oxo-3-pyridinesulfonic acid using thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 1,2-Dihydro-1-methyl-2-oxo-3-pyridinesulfonic acid.
Reagent: Thionyl chloride (SOCl2).
Conditions: Reflux, typically at temperatures around 80-100°C.
Product: this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and maximizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.
Catalysts: Base catalysts such as triethylamine (TEA) or pyridine.
Major Products
Sulfonamides: Formed by reaction with amines.
Sulfonate Esters: Formed by reaction with alcohols.
Sulfonothioates: Formed by reaction with thiols.
Scientific Research Applications
Chemistry
In organic synthesis, 5-Chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinesulfonyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Biology and Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties, making it a subject of interest in drug discovery and development.
Industry
In the chemical industry, this compound is used in the synthesis of specialty chemicals and materials. Its ability to undergo diverse chemical transformations makes it a versatile reagent in the production of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism by which 5-Chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinesulfonyl chloride exerts its effects depends on the specific reaction or application. In substitution reactions, the sulfonyl chloride group acts as an electrophile, facilitating the nucleophilic attack by various nucleophiles. The molecular targets and pathways involved vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-oxo-3-pyridinesulfonyl chloride: Similar structure but lacks the methyl group.
1-Methyl-2-oxo-3-pyridinesulfonyl chloride: Similar structure but lacks the chloro group.
5-Chloro-1,2-dihydro-2-oxo-3-pyridinesulfonyl chloride: Similar structure but lacks the methyl group.
Uniqueness
5-Chloro-1,2-dihydro-1-methyl-2-oxo-3-pyridinesulfonyl chloride is unique due to the presence of both the chloro and methyl groups, which influence its reactivity and the types of reactions it can undergo. These substituents can also affect the compound’s physical and chemical properties, making it distinct from its analogs.
Properties
Molecular Formula |
C6H5Cl2NO3S |
---|---|
Molecular Weight |
242.08 g/mol |
IUPAC Name |
5-chloro-1-methyl-2-oxopyridine-3-sulfonyl chloride |
InChI |
InChI=1S/C6H5Cl2NO3S/c1-9-3-4(7)2-5(6(9)10)13(8,11)12/h2-3H,1H3 |
InChI Key |
NYYANLWOBLLQIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=C(C1=O)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.